

Navigating Quality and Research: A Technical Guide to Venetoclax-d6

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Compound of Interest

Compound Name: Venetoclax-d6

Cat. No.: B15561985

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This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies associated with **Venetoclax-d6**, a deuterated internal standard essential for the accurate quantification of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and visualizes key workflows and biological pathways.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled standard like **Venetoclax-d6**, the CoA is a critical document for ensuring the quality and reliability of research and bioanalytical data.^{[1][2][3][4]} It provides assurance that the material is of high purity and isotopic enrichment, which is paramount for its use in quantitative assays.^[5]

Key Components of a Venetoclax-d6 CoA

A typical CoA for **Venetoclax-d6** will include the following information:

- **Product Identification:** Details such as the product name, catalog number, batch or lot number, and chemical structure.

- **Physical and Chemical Properties:** Information on appearance, molecular formula, and molecular weight.
- **Analytical Data:** The results of various analytical tests performed on the batch, including purity, isotopic enrichment, and identity confirmation.[6]
- **Storage and Handling Recommendations:** Instructions on the appropriate conditions for storing the compound to ensure its stability.[7]

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Venetoclax-d6**, compiled from various suppliers.

Parameter	Specification	Method
Chemical Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment	>95%	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula	C ₄₅ H ₄₄ D ₆ ClN ₇ O ₇ S	-
Molecular Weight	874.48 g/mol	-
Appearance	Light yellow to yellow solid	Visual Inspection

Experimental Protocols

The quality of **Venetoclax-d6** is assured through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the **Venetoclax-d6** substance by separating it from any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water or an aqueous buffer (e.g., ammonium formate with formic acid) is commonly employed.[8]
- Detection: UV detection at a wavelength where Venetoclax exhibits maximum absorbance.
- Procedure: A solution of **Venetoclax-d6** is injected into the HPLC system. The components are separated based on their affinity for the stationary phase. The area of the peak corresponding to **Venetoclax-d6** is compared to the total area of all peaks to calculate the purity. The FDA has verified HPLC methods for the assay and impurity analysis of Venetoclax.[9]

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the identity of the compound and determine the degree of deuterium incorporation.

Methodology:

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Analysis Mode: The analysis is performed in the positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of **Venetoclax-d6**.
- Procedure: A solution of the sample is introduced into the mass spectrometer. The instrument measures the m/z of the molecular ions. The presence of the expected molecular ion for **Venetoclax-d6** confirms its identity. The relative intensities of the deuterated and non-

deuterated isotopic peaks are used to calculate the isotopic enrichment. LC-MS/MS methods have been developed for the determination of venetoclax in human plasma.[8][10]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of **Venetoclax-d6** and the position of the deuterium labels.

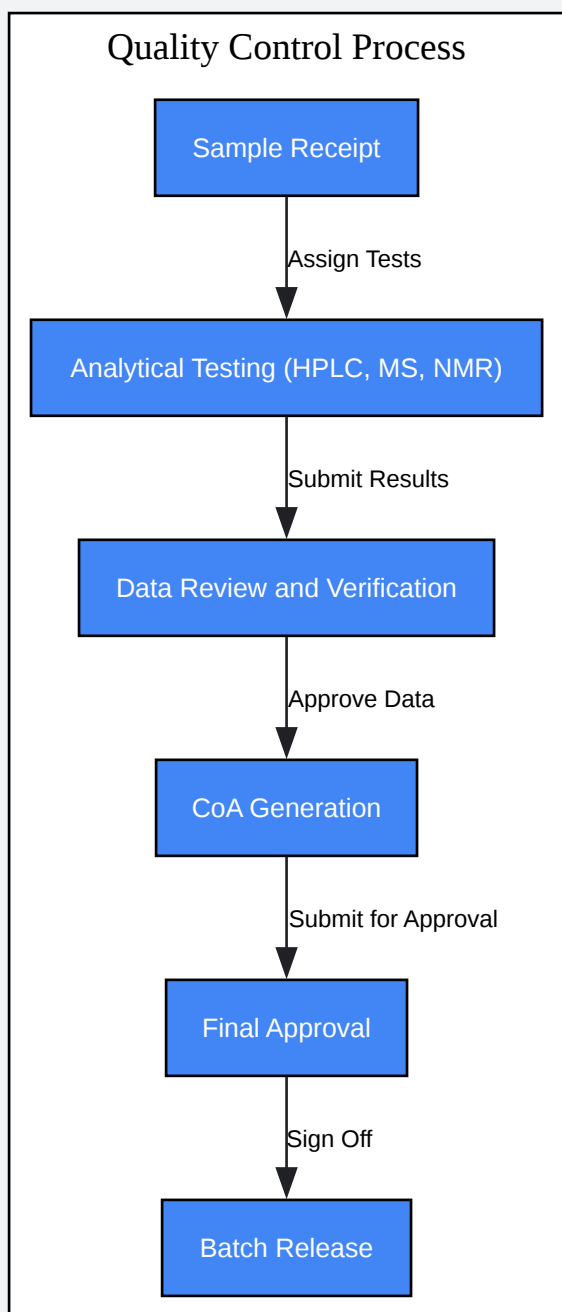
Methodology:

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).
- Experiments: ^1H NMR and ^{13}C NMR spectra are acquired.
- Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The absence of signals at specific positions in the ^1H NMR spectrum, coupled with the overall pattern, confirms the location of the deuterium labels and the integrity of the molecular structure.

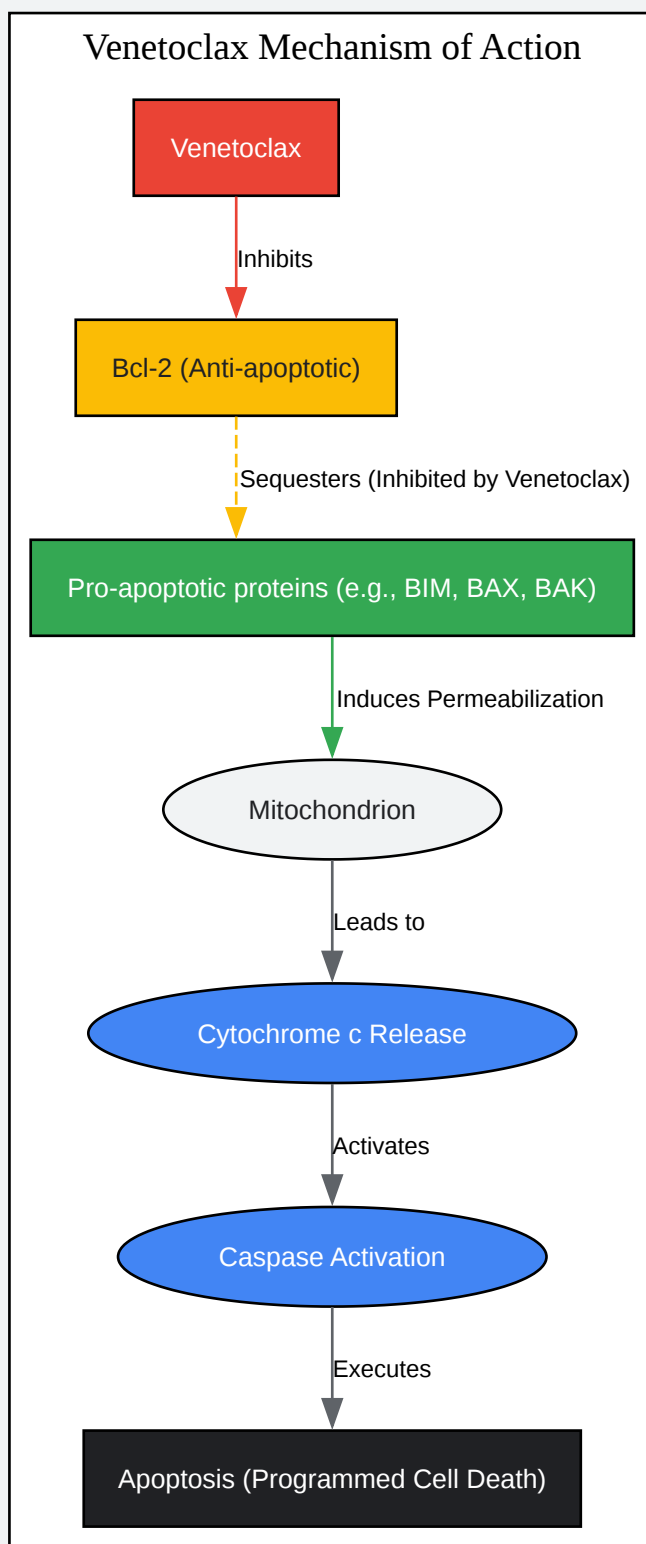
Visualizing Key Processes

To further aid in the understanding of the quality control process and the application of **Venetoclax-d6**, the following diagrams illustrate the general workflow of a Certificate of Analysis and the signaling pathway of Venetoclax.

Quality Control Process



Venetoclax Mechanism of Action



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